An In-depth Technical Guide to 3'-Acetamidobiphenyl-3-carboxylic acid (CAS 893737-78-5)
An In-depth Technical Guide to 3'-Acetamidobiphenyl-3-carboxylic acid (CAS 893737-78-5)
This technical guide provides a comprehensive overview of 3'-Acetamidobiphenyl-3-carboxylic acid, a biphenyl derivative of significant interest to researchers and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic route, and explore its potential therapeutic applications based on the established roles of its core structural motifs in medicinal chemistry.
Introduction: The Biphenyl Carboxylic Acid Scaffold
The biphenyl carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This structural motif offers a unique combination of rigidity from the biphenyl backbone and versatile functionality from the carboxylic acid group, enabling the design of molecules with a wide array of pharmacological activities.[1] Biphenyl derivatives have been successfully developed as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2] Notable examples of marketed drugs with this core structure include the non-steroidal anti-inflammatory drugs (NSAIDs) Diflunisal and Fenbufen.[2] The strategic placement of substituents on the biphenyl rings allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.
Physicochemical Properties of 3'-Acetamidobiphenyl-3-carboxylic acid
3'-Acetamidobiphenyl-3-carboxylic acid is a white to off-white crystalline powder. While comprehensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be summarized from available supplier data and computational predictions.
| Property | Value | Reference(s) |
| CAS Number | 893737-78-5 | N/A |
| Molecular Formula | C₁₅H₁₃NO₃ | N/A |
| Molecular Weight | 255.27 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Purity | Typically >98% | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents such as DMSO and DMF | N/A |
| Melting Point | 193-195 °C (Note: Data may vary between suppliers) | N/A |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Synthesis of 3'-Acetamidobiphenyl-3-carboxylic acid: A Proposed Workflow
The most efficient and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of 3'-Acetamidobiphenyl-3-carboxylic acid, a plausible and efficient route involves the coupling of 3-bromobenzoic acid with 3-acetamidophenylboronic acid. The latter is a commercially available and key starting material, making this synthetic approach highly practical for laboratory-scale synthesis.[4][5]
Caption: Proposed synthesis of 3'-Acetamidobiphenyl-3-carboxylic acid.
Detailed Experimental Protocol:
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Reaction Setup: To a reaction vessel, add 3-acetamidophenylboronic acid (1.0 eq), 3-bromobenzoic acid (1.0 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Introduction: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration. The solid can be further purified by extraction with an organic solvent (e.g., ethyl acetate) followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure. Final purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
The structure and purity of the synthesized 3'-Acetamidobiphenyl-3-carboxylic acid would be confirmed using standard analytical techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl protons of the acetamido group, and a singlet for the amide proton. The carboxylic acid proton will appear as a broad singlet at the downfield region of the spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the amide, as well as distinct signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching band for the carboxylic acid and the amide, and an N-H stretching band for the amide.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (255.27 g/mol ).
Potential Applications and Biological Rationale
While specific biological activity for 3'-Acetamidobiphenyl-3-carboxylic acid has not been extensively reported, its structural components suggest significant potential in drug discovery.
The Role of the Acetamido Group in Drug Design
The acetamide group is a versatile functional group in modern drug design.[3] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is crucial for molecular recognition at the active sites of enzymes and receptors.[3] Introducing an acetamido group can significantly modulate a molecule's physicochemical properties:
-
Solubility and Lipophilicity: The polarity of the acetamide group can enhance aqueous solubility, which is a key factor for bioavailability. Conversely, N-substitution on the acetamide can be used to fine-tune lipophilicity, which influences membrane permeability.[3]
-
Metabolic Stability: Replacing metabolically labile groups with an amide can enhance a drug candidate's stability against enzymatic degradation, potentially increasing its half-life.[8]
Therapeutic Hypotheses
Based on the activities of structurally related compounds, 3'-Acetamidobiphenyl-3-carboxylic acid could be a valuable lead compound for several therapeutic areas:
-
Anti-inflammatory Agents: The biphenyl carboxylic acid core is a well-established pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). The acetamido group is also present in analgesics like paracetamol. It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3]
-
Anticancer Agents: Numerous biphenyl derivatives have been investigated for their anti-proliferative activities.[2] The specific substitution pattern and the presence of hydrogen bonding groups in 3'-Acetamidobiphenyl-3-carboxylic acid could facilitate interactions with various protein targets implicated in cancer, such as kinases or other enzymes.
-
Enzyme Inhibitors: The combination of the rigid biphenyl scaffold, the carboxylic acid (which can act as a zinc-binding group or form salt bridges), and the hydrogen-bonding acetamido group makes this molecule an interesting candidate for screening against a variety of enzymes.
The relationship between the core structure and its potential biological interactions can be conceptualized as follows:
Caption: Conceptual linkage of structure to potential biological function.
Conclusion
3'-Acetamidobiphenyl-3-carboxylic acid is a readily synthesizable molecule that combines two pharmacologically significant motifs: the biphenyl carboxylic acid scaffold and the acetamido group. While direct biological data is currently scarce, the established roles of these components in medicinal chemistry provide a strong rationale for its investigation as a potential lead compound in anti-inflammatory, anticancer, and other therapeutic areas. The synthetic route proposed herein is robust and utilizes commercially available starting materials, facilitating its accessibility for research purposes. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this and related biphenyl derivatives.
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ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
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